Cas no 1600314-98-4 (5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile)

5-(2-Cyclobutylethyl)aminopyridine-2-carbonitrile is a specialized organic compound featuring a pyridine core functionalized with a nitrile group at the 2-position and a 2-cyclobutylethylamino substituent at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The cyclobutyl moiety enhances steric and electronic properties, while the nitrile group offers versatility for further derivatization. Its well-defined molecular architecture makes it valuable for structure-activity relationship studies. The compound is typically characterized by high purity and stability, ensuring reliability in research and development processes.
5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile structure
1600314-98-4 structure
Product Name:5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile
CAS No:1600314-98-4
MF:C12H15N3
MW:201.267602205276
CID:6231757
PubChem ID:115690018
Update Time:2025-10-29

5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile
    • 5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
    • 1600314-98-4
    • EN300-1274189
    • Inchi: 1S/C12H15N3/c13-8-11-4-5-12(9-15-11)14-7-6-10-2-1-3-10/h4-5,9-10,14H,1-3,6-7H2
    • InChI Key: BSYOCQZFHDQZHL-UHFFFAOYSA-N
    • SMILES: N(C1C=NC(C#N)=CC=1)CCC1CCC1

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48.7Ų

5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1274189-0.05g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
0.05g
$948.0 2023-06-08
Enamine
EN300-1274189-0.1g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
0.1g
$993.0 2023-06-08
Enamine
EN300-1274189-0.25g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
0.25g
$1038.0 2023-06-08
Enamine
EN300-1274189-0.5g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
0.5g
$1084.0 2023-06-08
Enamine
EN300-1274189-1.0g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
1g
$1129.0 2023-06-08
Enamine
EN300-1274189-2.5g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
2.5g
$2211.0 2023-06-08
Enamine
EN300-1274189-5.0g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
5g
$3273.0 2023-06-08
Enamine
EN300-1274189-10.0g
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
10g
$4852.0 2023-06-08
Enamine
EN300-1274189-50mg
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
50mg
$707.0 2023-10-01
Enamine
EN300-1274189-100mg
5-[(2-cyclobutylethyl)amino]pyridine-2-carbonitrile
1600314-98-4
100mg
$741.0 2023-10-01

Additional information on 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile

5-(2-Cyclobutylethyl)Aminopyridine-2-Carbonitrile: A Comprehensive Overview

The compound 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile, with the CAS number 1600314-98-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with both an amino group and a cyano group. The presence of the cyclobutyl moiety further enhances its structural complexity and functional diversity. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various disease states.

The synthesis of 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by the introduction of the amino and cyano groups at specific positions on the ring. The cyclobutyl group is introduced through a series of coupling reactions, often utilizing palladium catalysts to achieve high yields and selectivity. The synthesis pathway has been optimized in recent years to enhance efficiency and reduce environmental impact, aligning with the growing emphasis on sustainable chemical practices.

The physical and chemical properties of this compound are critical to its functionality. Its molecular weight is approximately 281 g/mol, and it exhibits a melting point around 150°C. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions and analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

In terms of biological activity, 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile has demonstrated promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Recent research has focused on its potential as an inhibitor of kinases involved in cancer cell proliferation. Studies conducted at leading pharmaceutical research institutions have shown that this compound can effectively inhibit key signaling pathways without causing significant cytotoxicity to healthy cells. These findings underscore its potential as a lead compound for anti-cancer drug development.

The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new materials for flexible displays and sensors. Researchers have explored its ability to act as an electron transport layer in organic light-emitting diodes (OLEDs), where it has shown improved charge mobility compared to traditional materials.

From a structural perspective, the compound's pyridine ring serves as a versatile platform for further functionalization. The amino group at position 5 provides opportunities for hydrogen bonding interactions, while the cyano group at position 2 introduces electron-withdrawing effects that can modulate reactivity. The cyclobutyl group adds steric bulk, which can influence both the compound's stability and its interactions with biological targets.

In conclusion, 5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its synthesis, properties, and biological activity are areas of active research, driven by advancements in synthetic methodology and computational modeling. As researchers continue to explore its potential, this compound holds promise for contributing to breakthroughs in drug development and materials science.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen